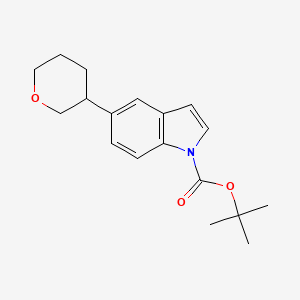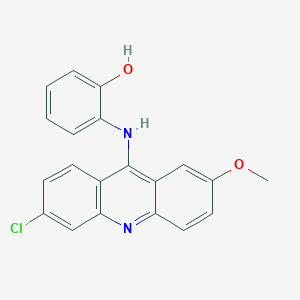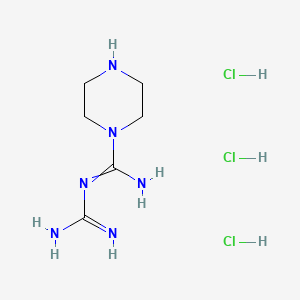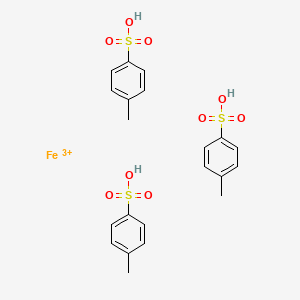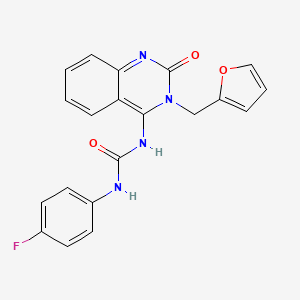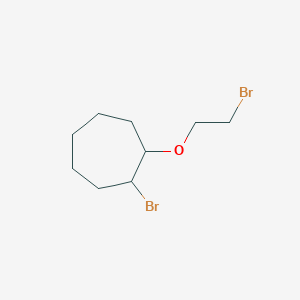
1-Bromo-2-(2-bromoethoxy)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromoethoxy)cycloheptane is an organic compound with the molecular formula C₉H₁₆Br₂O. It belongs to the class of cycloalkanes, specifically cycloheptanes, which are characterized by a seven-membered ring structure. This compound is notable for its two bromine atoms and an ethoxy group attached to the cycloheptane ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cycloheptane can be synthesized through the bromination of 2-(2-ethoxy)cycloheptane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced to the cycloheptane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Substitution: Formation of 2-(2-hydroxyethoxy)cycloheptane or 2-(2-aminoethoxy)cycloheptane.
Elimination: Formation of cycloheptene derivatives.
Oxidation: Formation of 2-(2-oxoethoxy)cycloheptane or 2-(2-carboxyethoxy)cycloheptane.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromoethoxy)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cycloheptane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The ethoxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparación Con Compuestos Similares
- 1-Bromo-2-cyclobutoxycycloheptane
- 1-Bromo-2-(butan-2-yloxy)cycloheptane
- 1-Bromo-2-(2-methylpropoxy)cycloheptane
- 1-Bromo-2-(tert-butoxy)cycloheptane
- 1-Bromo-2-(cyclopentyloxy)cycloheptane
Uniqueness: 1-Bromo-2-(2-bromoethoxy)cycloheptane is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms and an ethoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
88738-97-0 |
|---|---|
Fórmula molecular |
C9H16Br2O |
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromoethoxy)cycloheptane |
InChI |
InChI=1S/C9H16Br2O/c10-6-7-12-9-5-3-1-2-4-8(9)11/h8-9H,1-7H2 |
Clave InChI |
AMEFGALKXGNESY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)Br)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)

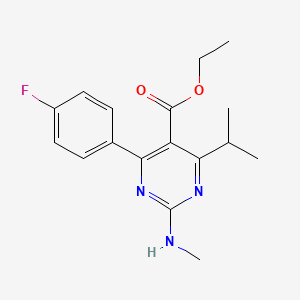
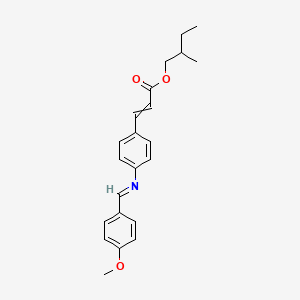
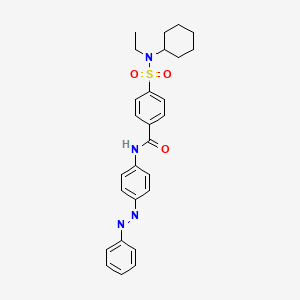
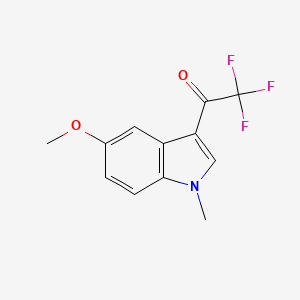
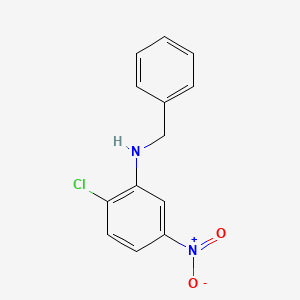
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
